(2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate
CAS No.:
Cat. No.: VC13789865
Molecular Formula: C12H18N2O3
Molecular Weight: 238.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H18N2O3 |
---|---|
Molecular Weight | 238.28 g/mol |
IUPAC Name | tert-butyl (2S)-3-cyano-2-methyl-4-oxopiperidine-1-carboxylate |
Standard InChI | InChI=1S/C12H18N2O3/c1-8-9(7-13)10(15)5-6-14(8)11(16)17-12(2,3)4/h8-9H,5-6H2,1-4H3/t8-,9?/m0/s1 |
Standard InChI Key | HWSFSGRTZMJYGQ-IENPIDJESA-N |
Isomeric SMILES | C[C@H]1C(C(=O)CCN1C(=O)OC(C)(C)C)C#N |
SMILES | CC1C(C(=O)CCN1C(=O)OC(C)(C)C)C#N |
Canonical SMILES | CC1C(C(=O)CCN1C(=O)OC(C)(C)C)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a piperidine ring substituted at the 1-, 2-, 3-, and 4-positions with a tert-butoxycarbonyl (Boc) group, methyl, cyano, and ketone functionalities, respectively (Figure 1). The stereochemistry at C2 is specified as (S)-configuration, a critical determinant of its biological activity and synthetic utility .
Table 1: Key Chemical Properties
Property | Value/Descriptor |
---|---|
CAS No. | 2212021-56-0 |
Molecular Formula | |
Molecular Weight | 238.28 g/mol |
SMILES | O=C(N1C@@HC(C#N)C(=O)CC1)OC(C)(C)C |
InChI Key | HWSFSGRTZMJYGQ-IENPIDJESA-N |
Appearance | White crystalline powder |
Purity | ≥99% |
The Boc group () serves as a protective moiety for the piperidine nitrogen, enhancing stability during synthetic manipulations . The cyano group () and ketone () at C3 and C4, respectively, provide sites for further functionalization, enabling the synthesis of complex piperidine derivatives .
Synthetic Methodologies
Method | Catalyst | Yield (%) | ee (%) | Reference |
---|---|---|---|---|
Rh-Catalyzed Carbometalation | Rh(cod)(OH) | 85–92 | 95–99 | |
Enzymatic Resolution | Lipases | 70–80 | 90–95 | – |
Future Research Directions
Expanding Synthetic Accessibility
Efforts to streamline the synthesis of (2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate should focus on:
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Catalyst Optimization: Developing earth-abundant metal catalysts (e.g., iron, nickel) to replace rhodium, reducing costs and environmental impact .
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Continuous Flow Chemistry: Implementing flow-based systems to enhance reaction scalability and reproducibility.
Therapeutic Diversification
Exploration of derivative libraries could unlock applications beyond metabolic disorders:
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